molecular formula C6H6N4 B1327156 Pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018125-39-7

Pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1327156
CAS RN: 1018125-39-7
M. Wt: 134.14 g/mol
InChI Key: QBONEWMRHLTZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidin-6-amine belongs to an extensive family of N-heterocyclic compounds. These molecules have garnered significant attention in medicinal chemistry due to their potential as antitumor scaffolds. Additionally, they exhibit intriguing photophysical properties, making them relevant in material science .


Synthesis Analysis

  • Regioselectivity Control : The dimethylamino leaving group can be used to control the regioselectivity of the reaction. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ position .

Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidin-6-amine consists of a pyrimidine ring fused with a pyrazole ring. The arrangement of atoms and functional groups within this scaffold plays a crucial role in its biological activity and interactions .


Chemical Reactions Analysis

One notable strategy involves the formation of amines at position 6 by using 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines. This approach delivers the 1,2-diamine system, which can further be utilized to synthesize other fused rings .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidin-6-amine derivatives have been identified as strategic compounds for optical applications. They offer a simpler and greener synthetic methodology and tunable photophysical properties, making them suitable for use as fluorescent probes in biological imaging . These compounds can be designed to exhibit solid-state emission intensities, comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Chemosensors

The structural diversity and the presence of heteroatoms in Pyrazolo[1,5-a]pyrimidin-6-amine make it a potential chelating agent for ions. This property is beneficial for developing chemosensors that can detect the presence of specific ions or molecules .

Organic Light-Emitting Devices (OLEDs)

Due to their excellent photophysical properties, these compounds can be used in the development of OLEDs. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, which are crucial for the efficiency of OLEDs .

Pharmaceutical Applications

Pyrazolo[1,5-a]pyrimidin-6-amine has shown promise as a pharmacophore in potential drugs for the treatment of cancer, as well as inflammatory or viral diseases . Its ability to be structurally modified allows for the creation of various derivatives with potential therapeutic effects.

Bio-Macromolecular Interactions

The compound’s diverse synthetical, biological, and photophysical properties enable it to interact with bio-macromolecules. This interaction is significant for understanding biological processes and developing new materials .

Selective Inhibitors

Pyrazolo[1,5-a]pyrimidin-6-amine derivatives have been optimized as selective and orally bioavailable inhibitors for targets like the discoidin domain receptor 1 (DDR1), which is relevant in the context of cancer research .

Mechanism of Action

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONEWMRHLTZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649470
Record name Pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-6-amine

CAS RN

1018125-39-7
Record name Pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidin-6-amine

Q & A

Q1: What is the primary mechanism of action for the compounds discussed in these papers?

A1: The compounds synthesized and studied in these papers act as antagonists of the serotonin 5-HT6 receptor. [, ] This means they bind to the receptor and block its activation by serotonin, potentially impacting downstream signaling pathways related to this specific receptor subtype.

Q2: How does modifying the structure of 3-arylsulfonyl-2-methylthiopyrazolo[1,5-a]pyrimidines affect their activity?

A2: The research focuses on understanding how introducing substituents containing an amine group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold influences the antagonist activity. [, ] The papers explore the structure-activity relationship by synthesizing various derivatives and evaluating their binding affinity and potency towards the 5-HT6 receptor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.